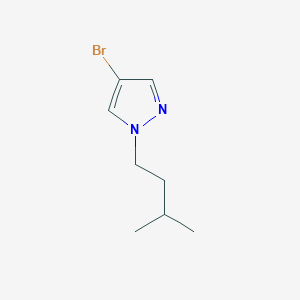
Ethyl 3-(benzyloxy)propanoate
Descripción general
Descripción
Ethyl 3-(benzyloxy)propanoate is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthesis of Sulfonyl Esters : Ethyl 3-(benzyloxy)propanoate serves as a precursor in synthesizing various sulfonyl esters, including (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone, highlighting its utility in ester and ether syntheses (Enders, Berg, & Jandeleit, 2003).
- Formation of Thiazolidin-4-ones : It reacts with 4-(furan-2-ylmethyl)thiosemicarbazones to form thiazolidin-4-ones, indicating its involvement in the synthesis of compounds with potential antimicrobial properties (Цялковский et al., 2005).
Role in Pharmaceutical Research
- Intermediate in Drug Synthesis : this compound is employed as an intermediate in the synthesis of various pharmaceutical compounds, such as Dabigatran etexilate tetrahydrate, highlighting its importance in the development of new drugs (Liu et al., 2012).
- Precursor for N-substituted Quinolines : It serves as a novel precursor for the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones, which are important for developing new medicinal compounds (Thakur, Sharma, & Das, 2015).
Biofuel and Green Chemistry
- Biofuel Research : This compound plays a role in the study of biofuels, where its decomposition and thermochemistry are explored to understand the behavior of biofuel components (El‐Nahas et al., 2007).
- Sustainable Alternatives in Material Science : Its derivatives, like phloretic acid, are used in green chemistry for developing sustainable alternatives to conventional materials, proving its significance in eco-friendly applications (Trejo-Machin et al., 2017).
Agricultural Applications
- Herbicide Decomposition : this compound is studied in the context of herbicide hydrolysis, providing insights into the environmental fate and toxicity of agricultural chemicals (Lin et al., 2007).
Enzymatic Studies
- Enzymatic Bioreduction : It is used in the study of enzymatic bioreduction processes, showcasing its role in exploring biological transformations and enzyme mechanisms (Ren et al., 2019).
Safety and Hazards
While specific safety and hazard information for Ethyl 3-(benzyloxy)propanoate is not available in the retrieved sources, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .
Relevant Papers The relevant papers retrieved provide valuable information on the synthesis, structure, and reactions of this compound . These papers could be further analyzed for more detailed information.
Propiedades
IUPAC Name |
ethyl 3-phenylmethoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(13)8-9-14-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOWOUOVYMJIQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Bromo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1290742.png)






